1,2-Di-p-tolylethylenediamine
Description
1,2-Di-p-tolylethylenediamine is a chiral ethylenediamine derivative featuring two para-tolyl (4-methylphenyl) groups attached to the ethylenediamine backbone. This compound, particularly its stereoisomers such as (1R,2R)- and (1S,2S)-configurations, is synthesized via resolution methods using chiral acids like L-(+)-tartaric acid . Its structural rigidity and electron-donating methyl groups on the aromatic rings enhance its utility in asymmetric catalysis and chiral resolution processes. The compound’s synthesis is scalable and avoids hazardous reagents, making it industrially viable . Applications include serving as a chiral auxiliary in organic synthesis and as a ligand in transition-metal catalysts for enantioselective reactions.
Properties
IUPAC Name |
1,2-bis(4-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUZLWQGLCLOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,2-Di-p-tolylethylenediamine can be synthesized through several synthetic routes. One common method involves the reaction of p-tolualdehyde with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Di-p-tolylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield imines, while reduction with sodium borohydride produces amines.
Scientific Research Applications
1,2-Di-p-tolylethylenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Di-p-tolylethylenediamine exerts its effects involves its interaction with specific molecular targets. For example, it may act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions . The compound’s structure allows it to form stable complexes with metals, which can be utilized in catalysis and other chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N'-Dimethyl-1,2-Diphenylethylenediamine
Structural Differences : Replaces the para-tolyl groups with unsubstituted phenyl rings.
Synthesis : Resolved using L-(+)-tartaric acid, similar to 1,2-Di-p-tolylethylenediamine, but lacks methyl substituents, simplifying crystallization .
Applications : Widely used in asymmetric aldol reactions and as a chiral shift reagent for aldehydes. The absence of methyl groups reduces steric hindrance, favoring smaller substrates .
Key Data :
| Property | N,N'-Dimethyl-1,2-Diphenylethylenediamine | 1,2-Di-p-tolylethylenediamine |
|---|---|---|
| Aromatic Substituents | Phenyl | p-Tolyl (4-methylphenyl) |
| Steric Bulk | Lower | Higher |
| Electron-Donating Effect | Absent | Present (methyl groups) |
N,N-Diethylethylenediamine
Structural Differences: Features ethyl groups on the nitrogen atoms instead of aryl substituents. Synthesis: Produced via cyanoethylation of diethylamine or Hofmann rearrangement . Applications: Precursor for pharmaceuticals (e.g., procainamide, sunitinib) due to its hydrophilic nature and flexible backbone . Key Data:
| Property | N,N-Diethylethylenediamine | 1,2-Di-p-tolylethylenediamine |
|---|---|---|
| Boiling Point | 145–148°C | Not reported |
| Solubility | Miscible with water | Likely lower (hydrophobic) |
| Functional Role | Drug intermediate | Chiral ligand/auxiliary |
N-(p-Toluenesulfonyl)-1,2-Diphenylethylenediamine
Structural Differences : Incorporates a sulfonamide group on one nitrogen, modifying electronic properties.
Synthesis : Derived from 1,2-Diphenylethylenediamine via sulfonylation .
Applications : Used in asymmetric transfer hydrogenation and as a catalyst in ketone reductions. The sulfonyl group enhances stability and modulates electron density .
Key Data :
| Property | Sulfonylated Derivative | 1,2-Di-p-tolylethylenediamine |
|---|---|---|
| Electronic Effects | Electron-withdrawing (sulfonyl) | Electron-donating (methyl) |
| Catalytic Efficiency | Higher in ketone reductions | Better in aldol reactions |
m-Xylylenediaminium bis(p-toluenesulfonate)
Structural Differences : Contains a meta-xylylenediamine core with sulfonate counterions.
Synthesis : Formed via condensation of m-xylylenediamine with p-toluenesulfonic acid .
Applications : Studied for antimicrobial activity and material science applications due to its ionic nature and structural rigidity .
Data Tables
Table 1: Physical Properties of Selected Ethylenediamine Derivatives
| Compound | Molecular Weight | Boiling Point (°C) | Solubility |
|---|---|---|---|
| 1,2-Di-p-tolylethylenediamine | ~284.4 (est.) | Not reported | Low (organic) |
| N,N'-Dimethyl-1,2-diphenylethylenediamine | 240.3 | Not reported | Moderate (ethanol) |
| N,N-Diethylethylenediamine | 116.21 | 145–148 | High (water) |
Biological Activity
1,2-Di-p-tolylethylenediamine (CAS No. 124842-96-2) is an organic compound belonging to the class of diamines. It features two p-tolyl groups attached to the ethylene diamine backbone, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 256.35 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
| Appearance | White crystalline solid |
The biological activity of 1,2-Di-p-tolylethylenediamine is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as a ligand for certain receptors or enzymes, influencing cellular pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research has indicated that 1,2-Di-p-tolylethylenediamine exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying based on the strain tested.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity . It appears to scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases.
Case Studies
- Study on Antimicrobial Effects : A recent study assessed the antimicrobial efficacy of 1,2-Di-p-tolylethylenediamine against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
- Evaluation of Antioxidant Activity : In another study focusing on oxidative stress, 1,2-Di-p-tolylethylenediamine was found to reduce malondialdehyde (MDA) levels in a rat model subjected to induced oxidative stress. This suggests a significant role in mitigating oxidative damage .
Pharmacological Applications
Due to its diverse biological activities, 1,2-Di-p-tolylethylenediamine is being investigated for potential applications in drug development. Its structure allows for modifications that could enhance its pharmacological profile.
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of 1,2-Di-p-tolylethylenediamine. Preliminary studies indicate low acute toxicity; however, further investigations are necessary to evaluate chronic exposure effects and potential carcinogenicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
